molecular formula C22H18ClN5O2S B4991186 1-(4-Chlorobenzoyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea

1-(4-Chlorobenzoyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea

Cat. No.: B4991186
M. Wt: 451.9 g/mol
InChI Key: BJKDTWOFXOAFAV-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea is a complex organic compound that features a benzotriazole moiety, a chlorobenzoyl group, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzoyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea typically involves the following steps:

    Formation of the Benzotriazole Intermediate: The benzotriazole moiety is synthesized by reacting o-phenylenediamine with sodium nitrite in the presence of an acid.

    Introduction of the Ethoxyphenyl Group: The benzotriazole intermediate is then reacted with 4-ethoxyphenyl isocyanate to introduce the ethoxyphenyl group.

    Formation of the Thiourea Linkage: The final step involves the reaction of the intermediate with 4-chlorobenzoyl isothiocyanate to form the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Amines or thiols.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzoyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the thiourea linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
  • 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate

Uniqueness

1-(4-Chlorobenzoyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2S/c1-2-30-18-10-8-17(9-11-18)28-26-19-12-7-16(13-20(19)27-28)24-22(31)25-21(29)14-3-5-15(23)6-4-14/h3-13H,2H2,1H3,(H2,24,25,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKDTWOFXOAFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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